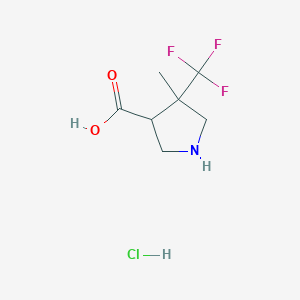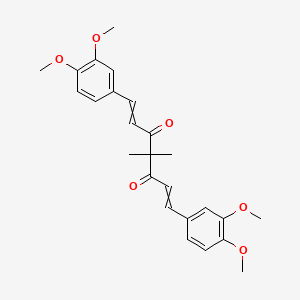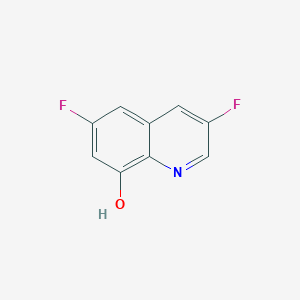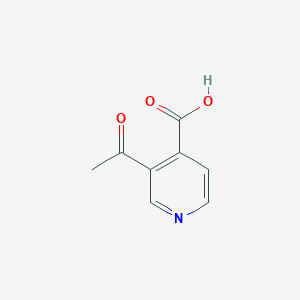
(R)-Isradipine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Isradipine is a calcium channel blocker belonging to the dihydropyridine class. It is primarily used in the treatment of hypertension and angina pectoris. The compound works by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Isradipine involves several steps, starting from commercially available starting materials. One common synthetic route includes the condensation of a dihydropyridine derivative with an appropriate aldehyde under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of ®-Isradipine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-Isradipine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert ®-Isradipine to its dihydropyridine form.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridine derivatives, which can have different pharmacological properties.
Aplicaciones Científicas De Investigación
®-Isradipine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of calcium channel blockers and their mechanisms.
Biology: Research on ®-Isradipine helps in understanding calcium ion regulation in cells.
Medicine: The compound is studied for its potential in treating neurodegenerative diseases such as Parkinson’s disease.
Industry: ®-Isradipine is used in the development of new antihypertensive drugs and formulations.
Mecanismo De Acción
®-Isradipine exerts its effects by blocking L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the muscles and vasodilation. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are related to calcium ion signaling and muscle contraction.
Comparación Con Compuestos Similares
Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
Comparison
®-Isradipine is unique among its peers due to its specific enantiomeric form, which can result in different pharmacokinetic and pharmacodynamic properties. Compared to Nifedipine and Amlodipine, ®-Isradipine may have a more favorable side effect profile and a different duration of action. Its selectivity for vascular smooth muscle over cardiac muscle also distinguishes it from other calcium channel blockers.
Propiedades
Fórmula molecular |
C19H21N3O5 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
3-O-methyl 5-O-propan-2-yl (4R)-4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/t16-/m1/s1 |
Clave InChI |
HMJIYCCIJYRONP-MRXNPFEDSA-N |
SMILES isomérico |
CC1=C([C@H](C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione](/img/structure/B12445077.png)





![5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane] 1-oxide](/img/structure/B12445122.png)
![2-{[4,6-Bis(1,3-benzothiazol-2-ylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}-1,3-benzothiazole](/img/structure/B12445126.png)



![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methoxyaniline](/img/structure/B12445149.png)
